4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine

Description

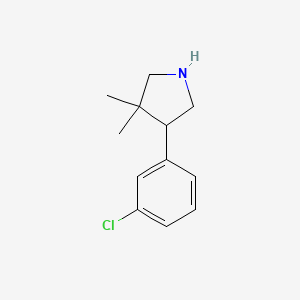

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-3,3-dimethylpyrrolidine |

InChI |

InChI=1S/C12H16ClN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |

InChI Key |

QIPQLVBOTDINDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1C2=CC(=CC=C2)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Target-Oriented Synthesis of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine

No specific methods for the target-oriented synthesis of this compound have been reported. General approaches to similar 3,3-disubstituted-4-arylpyrrolidines might theoretically involve intramolecular cyclization strategies or 1,3-dipolar cycloaddition reactions. However, the adaptation of these methods for the synthesis of the title compound, including the selection of appropriate precursors and optimization of reaction conditions, has not been described.

Information on the synthesis of specific precursors for this compound is not available.

There are no published studies detailing the optimization of reaction conditions or methods for enhancing the yield of this compound.

As the target molecule possesses a chiral center at the C4 position of the pyrrolidine (B122466) ring, stereoselective synthesis would be a critical aspect of its preparation for many applications. However, no stereoselective or asymmetric synthetic routes to produce specific enantiomers of this compound have been documented.

Synthesis of Novel Derivatives and Analogs for Biological Profiling

The absence of a known synthetic route for the parent compound, this compound, precludes any documented synthesis of its novel derivatives and analogs for biological evaluation.

There is no literature available that discusses the design principles for the structural diversification of this compound.

The application of multi-component reactions or parallel synthesis techniques for the generation of a library of derivatives based on the this compound scaffold has not been reported.

Isolation and Purification Methodologies for Research Compounds

The isolation and purification of the target compound, this compound, from crude reaction mixtures are critical steps to obtain material of high purity suitable for research and further applications. While specific protocols for this exact molecule are not extensively detailed in publicly available literature, general and analogous purification methodologies for substituted pyrrolidines and related heterocyclic compounds are well-established. These primarily include column chromatography and recrystallization.

Column Chromatography

Flash column chromatography over silica (B1680970) gel is a standard and widely used technique for the purification of pyrrolidine derivatives. The choice of eluent is crucial for achieving good separation of the desired product from starting materials, reagents, and byproducts. The polarity of the solvent system is typically optimized based on thin-layer chromatography (TLC) analysis of the crude reaction mixture.

For structurally related compounds, various solvent systems have been successfully employed. For instance, in the purification of a pyrrolone derivative, a mixture of toluene (B28343) and diethyl ether was utilized. In other cases involving heterocyclic compounds, eluents ranging from non-polar solvents like petrol (petroleum ether) to mixtures of alkanes and more polar solvents are common. The selection of the solvent system is dictated by the polarity of the target compound and the impurities present.

Table 1: Exemplary Chromatographic Conditions for Structurally Related Compounds

| Compound Type | Stationary Phase | Eluent System | Reference |

| Pyrrolone Derivative | Silica Gel | Toluene/Diethyl Ether | mdpi.com |

| Fused Pyrrolidine Ring System | Silica Gel | Petrol (Petroleum Ether) | mdpi.com |

This table presents examples of chromatographic conditions used for compounds structurally related to this compound and should be considered as a general guide.

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the differential solubility of the target compound and impurities in a suitable solvent or solvent mixture at different temperatures. For pyrrolidine derivatives and their salts, common solvents for recrystallization include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane), or mixtures thereof.

The process typically involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. For instance, a patent describing the synthesis of a dipeptide containing a substituted phenyl group details a purification step involving filtration and washing with hexane (B92381) to isolate the crystalline product.

Table 2: General Recrystallization Solvents for Amine and Heterocyclic Compounds

| Solvent Class | Specific Examples | Typical Application |

| Alcohols | Ethanol, Methanol, Isopropanol | Polar compounds, often used for hydrochloride salts. |

| Hydrocarbons | Hexane, Heptane | Non-polar compounds, often used as an anti-solvent. |

| Esters | Ethyl Acetate | Compounds of intermediate polarity. |

| Ethers | Diethyl Ether | Used for washing or as a component in mixed solvent systems. |

This table provides a general overview of solvents commonly used for the recrystallization of amine-containing and heterocyclic compounds.

The choice of the specific isolation and purification methodology, or a combination thereof, will ultimately depend on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of derivatives of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine is highly sensitive to modifications at three key positions: the pyrrolidine (B122466) ring, the aromatic ring, and the alkyl groups at the C-3 position of the pyrrolidine.

Investigation of Substituent Effects on the Pyrrolidine Ring

The pyrrolidine ring is a common scaffold in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement. nih.govacs.org Modifications to this ring, particularly the nitrogen atom and the C-4 position, have profound effects on biological activity.

In the context of monoamine reuptake inhibitors, the pyrrolidine nitrogen is a critical pharmacophoric feature, typically existing as a protonated amine at physiological pH to interact with the target protein. nih.govresearchgate.net The basicity of this nitrogen can be modulated by substituents on the ring, which in turn can influence potency and selectivity. nih.gov

Substituents at other positions on the pyrrolidine ring can also impact activity. For instance, the introduction of hydroxyl groups can provide additional hydrogen bonding interactions with the target, potentially increasing potency. The stereochemistry of these substituents is often crucial, with different stereoisomers exhibiting significantly different biological profiles due to the specific chiral environment of the binding site. acs.org

Impact of Aromatic Ring Substitutions (e.g., Chlorophenyl Position)

The nature and position of substituents on the 4-phenyl ring are major determinants of the biological activity and selectivity profile of this class of compounds. The chlorine atom in the 3-position (meta) of the phenyl ring in this compound influences the molecule's electronic and lipophilic properties.

Studies on related monoamine transporter inhibitors have shown that both the nature and the position of the halogen substituent on the phenyl ring can significantly affect binding affinity and selectivity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. For example, in some series, a 4-chloro substitution provides a good balance of potency against all three transporters, while in other cases, different substitution patterns are preferred.

The following table illustrates the general effect of aromatic ring substitutions on the activity of 4-phenylpyrrolidine analogs as monoamine reuptake inhibitors, based on findings from related chemical series.

| R1 (Position) | R2 | R3 | R4 | R5 | Relative Activity Trend |

| H | H | Cl | H | H | Potent activity, often with some selectivity. |

| Cl | H | H | H | H | Activity is generally maintained, but selectivity may shift. |

| H | H | F | H | H | Often leads to potent and selective inhibitors. |

| H | H | CH₃ | H | H | Can enhance potency, particularly for DAT. |

| H | H | OCH₃ | H | H | May decrease potency due to steric or electronic effects. |

Influence of Alkyl Group Modifications at Pyrrolidine C-3

The gem-dimethyl group at the C-3 position of the pyrrolidine ring in this compound plays a significant role in shaping its pharmacological profile. This structural feature, often referred to as the Thorpe-Ingold effect, can have several consequences:

Conformational Restriction: The gem-dimethyl group restricts the conformational flexibility of the pyrrolidine ring. This pre-organization of the molecule into a more rigid conformation can reduce the entropic penalty upon binding to its biological target, potentially leading to higher affinity.

Steric Shielding: The methyl groups can shield adjacent functional groups from metabolic enzymes, thereby improving the pharmacokinetic properties of the molecule.

Replacing the gem-dimethyl groups with other alkyl substituents can have a significant impact on activity. For example, replacing them with a single methyl group would introduce a new chiral center, leading to stereoisomers with potentially different activities. Replacing them with larger alkyl groups could introduce steric clashes with the binding site, leading to a decrease in potency. Conversely, incorporating the C-3 carbons into a cyclopropyl (B3062369) ring could further constrain the conformation and potentially lead to improved activity.

Elucidation of Key Pharmacophoric Features

Based on the SAR of this compound and related monoamine reuptake inhibitors, a general pharmacophore model can be proposed. This model typically consists of:

A protonatable nitrogen atom: This is usually the pyrrolidine nitrogen, which is positively charged at physiological pH and forms a key ionic interaction with an acidic residue (e.g., aspartate) in the transporter binding site.

A hydrophobic/aromatic feature: This is represented by the 4-phenyl ring, which engages in hydrophobic and/or pi-stacking interactions within a hydrophobic pocket of the transporter.

A hydrogen bond acceptor/hydrophobic feature: The chlorine atom on the phenyl ring can act as a weak hydrogen bond acceptor or contribute to hydrophobic interactions.

A defined spatial relationship between these features: The rigid pyrrolidine scaffold holds these pharmacophoric elements in a specific orientation that is crucial for high-affinity binding.

Exploration of Molecular Conformations and Their Relevance to Activity

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted (puckered) conformations. nih.govacs.org The specific conformation adopted by the pyrrolidine ring in this compound is influenced by its substituents.

The bulky gem-dimethyl group at the C-3 position and the 4-phenyl group significantly influence the preferred ring pucker. Computational studies and NMR analysis of related substituted pyrrolidines have shown that these substituents can favor specific conformations that place the key pharmacophoric groups in the optimal arrangement for binding to the target protein. nih.govnih.govnih.gov

The relative orientation of the 4-phenyl ring with respect to the pyrrolidine ring is also a critical conformational parameter. The bioactive conformation is the one that allows for the most favorable interactions with the binding site. The conformational restriction imposed by the gem-dimethyl group at C-3 helps to lock the molecule into a limited set of low-energy conformations, one or more of which are likely to be the bioactive conformation. This pre-organization is a key principle in rational drug design for enhancing potency.

Preclinical in Vivo Efficacy Models Non Human

Anticonvulsant Activity Evaluation in Rodent Models

No data was found regarding the evaluation of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine in established rodent models of anticonvulsant activity.

Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test is a widely utilized preclinical model to assess the ability of a compound to prevent the spread of seizures. This test is considered a model for generalized tonic-clonic seizures. In this model, an electrical stimulus is delivered to rodents to induce a maximal seizure, characterized by tonic extension of the hindlimbs. The abolition of this hindlimb tonic extension is the endpoint indicating the anticonvulsant efficacy of a test compound. Despite a thorough search, no studies were identified that have reported the effects of this compound in the MES test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Threshold Test

The subcutaneous Pentylenetetrazole (scPTZ) seizure threshold test is another common model used to screen for potential anticonvulsant agents. This model is particularly sensitive to compounds that can modulate GABAergic neurotransmission. In this test, a sub-convulsive dose of the chemical convulsant pentylenetetrazole is administered to rodents, and the ability of a test compound to prevent the onset of seizures is measured. No published data on the activity of this compound in the scPTZ test could be located.

6-Hz Psychomotor Seizure Model

The 6-Hz psychomotor seizure model is considered a model of therapy-resistant partial seizures. This test involves administering a low-frequency electrical stimulation to induce a seizure state characterized by behaviors such as stun, forelimb clonus, and twitching of the vibrissae. The model's sensitivity to various established and second-generation antiepileptic drugs has been characterized, making it a valuable tool in drug discovery. However, there is no available information on the efficacy of this compound in the 6-Hz seizure model.

Pharmacological Efficacy in Specific Disease Models (e.g., Neuropsychiatric Disorders, Immune-mediated Conditions)

A comprehensive search for the pharmacological efficacy of this compound in other specific disease models, such as those for neuropsychiatric or immune-mediated conditions, did not yield any relevant results.

Mechanism of Action Moa Elucidation

Biochemical Pathway Analysis and Protein Interaction Studies

An initial step in understanding the biochemical impact of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine involves identifying its primary molecular targets. Given the structural motifs present in the molecule, particularly the pyrrolidine (B122466) ring and the chlorophenyl group, it is plausible that it interacts with proteins involved in neurotransmission.

Sigma Receptors: Numerous pyrrolidine-containing compounds exhibit affinity for sigma receptors (σ1 and σ2). These receptors are unique, ligand-regulated molecular chaperones located primarily at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, neuroplasticity, and cellular survival. Studies on related compounds have shown that sigma receptor ligands can modulate dopaminergic neurotransmission. For instance, some sigma receptor antagonists have been demonstrated to prevent the behavioral sensitization induced by stimulants like methamphetamine, suggesting an interaction with neuroadaptive changes in the brain.

Monoamine Transporters: The regulation of synaptic concentrations of neurotransmitters such as dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) is controlled by their respective transporters (DAT, SERT, and NET). Psychostimulants and antidepressants often exert their effects by targeting these transporters. Given that many psychoactive compounds with a pyrrolidine core interact with monoamine transporters, it is a strong possibility that this compound could also display inhibitory activity at one or more of these sites. This would lead to an increase in the synaptic availability of the corresponding neurotransmitters.

Protein Binding Studies: To confirm these potential interactions, radioligand binding assays would be essential. These assays would quantify the affinity of this compound for a panel of receptors and transporters, including sigma-1, sigma-2, DAT, SERT, and NET. By determining the binding constants (Ki or IC50 values), researchers could identify the primary and secondary targets of the compound.

| Potential Molecular Target | Rationale for Investigation |

| Sigma-1 Receptor | Structural similarities to known sigma-1 ligands. |

| Sigma-2 Receptor | Potential for broader sigma receptor activity. |

| Dopamine Transporter (DAT) | Common target for pyrrolidine-based CNS-active compounds. |

| Serotonin Transporter (SERT) | Potential for modulation of serotonergic pathways. |

| Norepinephrine Transporter (NET) | To assess the full spectrum of monoamine transporter interaction. |

Downstream Signaling Cascade Investigations

Once the primary molecular targets are identified, the subsequent step is to investigate the downstream signaling cascades that are modulated by the compound's binding.

If this compound binds to sigma-1 receptors , it could influence a variety of downstream pathways. Sigma-1 receptor activation can modulate intracellular calcium signaling by interacting with inositol trisphosphate (IP3) receptors at the endoplasmic reticulum. nih.gov This can, in turn, affect the activity of various kinases and transcription factors, leading to changes in gene expression and neuronal function. For example, sigma receptors are known to modulate protein kinase C and calcium/calmodulin-dependent signaling. nih.gov

Should the compound primarily act as a monoamine transporter inhibitor , the downstream effects would be a direct consequence of increased synaptic neurotransmitter levels. For instance, inhibition of DAT would lead to prolonged activation of dopamine receptors, influencing signaling pathways such as the cAMP/PKA and Akt/GSK3β pathways. These pathways are crucial for regulating neuronal excitability, gene expression, and synaptic plasticity.

Molecular Target Validation Methodologies

Validating the identified molecular targets is a critical step to confirm that the observed physiological effects of this compound are indeed mediated through these targets.

Knockout/Knockdown Studies: Utilizing animal models or cell lines where the gene for the putative target protein (e.g., sigma-1 receptor or DAT) is knocked out or its expression is knocked down (e.g., using siRNA or shRNA) would be a definitive validation method. If the effects of the compound are absent or significantly reduced in these models compared to wild-type controls, it provides strong evidence for target engagement.

Site-Directed Mutagenesis: Introducing specific mutations into the binding site of the target protein can also serve as a validation tool. If a mutation that is predicted to disrupt the binding of this compound also abolishes its functional effects, this would confirm the direct interaction and its functional consequence.

Pharmacological Antagonism: In cases where a selective antagonist for the identified target is available, co-administration of the antagonist with this compound can be used for validation. If the antagonist blocks the effects of the compound, it supports the proposed mechanism of action. For example, if the compound's effects are blocked by a known sigma-1 receptor antagonist, it validates the involvement of this receptor.

| Validation Method | Description | Expected Outcome for Validation |

| Gene Knockout/Knockdown | Use of models lacking the target protein. | Attenuation or absence of the compound's effects. |

| Site-Directed Mutagenesis | Altering the binding site of the target protein. | Loss of compound binding and functional activity. |

| Pharmacological Antagonism | Co-administration with a selective antagonist. | Blockade of the compound's effects. |

Cellular Assays for Mechanistic Insights

Cellular assays are indispensable for providing insights into the functional consequences of the compound's interaction with its molecular targets at a cellular level.

Neurotransmitter Uptake Assays: To investigate the effects on monoamine transporters, in vitro uptake assays using synaptosomes or cell lines expressing the specific transporters (DAT, SERT, NET) are crucial. These assays measure the ability of the compound to inhibit the uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin).

Calcium Imaging: To explore the modulation of intracellular calcium signaling, calcium imaging techniques in cultured neurons or cell lines expressing the target receptor can be employed. This would allow for the real-time visualization of changes in intracellular calcium concentrations in response to the application of this compound.

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to examine how the compound affects neuronal excitability and synaptic transmission. For instance, if the compound modulates ion channels or neurotransmitter release, these effects can be directly measured as changes in membrane potential, ion currents, or synaptic potentials. A novel series of pyrrolidine derivatives have been identified as potent sodium channel blockers. nih.gov

Cell Viability and Neuroprotection Assays: Given that some pyrrolidine derivatives have shown neuroprotective properties, it would be relevant to assess the effect of this compound on cell viability in the presence of neurotoxins or under conditions of cellular stress (e.g., glutamate-induced excitotoxicity).

| Assay Type | Purpose | Key Parameters Measured |

| Neurotransmitter Uptake | Assess inhibition of monoamine transporters. | IC50 for uptake inhibition of [3H]DA, [3H]5-HT, etc. |

| Calcium Imaging | Investigate modulation of intracellular calcium. | Changes in intracellular Ca2+ fluorescence. |

| Electrophysiology | Determine effects on neuronal electrical activity. | Membrane potential, ion currents, synaptic events. |

| Cell Viability | Evaluate potential neuroprotective effects. | Cell survival rates in the presence of stressors. |

Preclinical Drug Metabolism and Pharmacokinetics Dmpk Studies in Vitro & Non Clinical in Vivo

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be metabolized and cleared in the body. These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. By measuring the decrease in the concentration of the parent compound over time, researchers can estimate its metabolic rate and intrinsic clearance.

Despite the importance of such studies, no specific data on the in vitro metabolic stability of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine in either liver microsomes or hepatocytes has been reported in the public domain.

Phase I metabolism generally involves the introduction or unmasking of functional groups on a drug molecule through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. For a compound like this compound, several Phase I metabolic pathways could be anticipated based on its chemical structure. These might include hydroxylation of the aromatic ring or oxidation of the pyrrolidine (B122466) ring.

However, specific studies identifying the Phase I metabolites of this compound have not been found in the available literature. A study on a structurally related compound, 3-(p-Chlorophenyl)pyrrolidine, revealed that it undergoes α-oxidation of the pyrrolidine ring to form lactam and amino acid metabolites. sci-hub.box This suggests a potential metabolic pathway for this compound, though this remains speculative without direct experimental evidence.

Table 1: Potential Phase I Metabolites of this compound (Hypothetical)

| Metabolite Name | Metabolic Reaction |

| Hydroxylated chlorophenyl derivative | Aromatic hydroxylation |

| Pyrrolidinone derivative | Oxidation of the pyrrolidine ring |

| N-dealkylated metabolite | Not applicable (secondary amine) |

Note: This table is hypothetical and not based on experimental data for this compound.

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. This process, catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs), generally results in more water-soluble and readily excretable products. If Phase I metabolism of this compound produces hydroxylated metabolites, these could be susceptible to glucuronidation.

There is no publicly available information identifying any Phase II metabolites of this compound.

Table 2: Potential Phase II Metabolites of this compound (Hypothetical)

| Metabolite Name | Conjugation Reaction |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation |

Note: This table is hypothetical and not based on experimental data for this compound.

Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzyme Phenotyping

Enzyme phenotyping studies are conducted to identify the specific CYP and UGT isozymes responsible for a drug's metabolism. This information is critical for predicting potential drug-drug interactions.

No studies have been published that phenotype the specific CYP or UGT enzymes involved in the metabolism of this compound.

Drug-Drug Interaction Potential (In Vitro)

In vitro assays are used to assess a compound's potential to inhibit or induce the activity of drug-metabolizing enzymes. This is a key step in evaluating the risk of clinically significant drug-drug interactions.

The scientific literature lacks any data on the in vitro drug-drug interaction potential of this compound, including its effects on CYP enzyme inhibition or induction.

Tissue Distribution Studies (Non-Clinical)

Non-clinical tissue distribution studies are performed in animal models to understand how a drug distributes throughout the body and whether it accumulates in specific organs or tissues.

No information regarding the tissue distribution of this compound in any non-clinical model is available in the reviewed literature.

Pharmacokinetic Profiling in Animal Models (e.g., Half-life, Clearance, Bioavailability in rodents)

Pharmacokinetic studies in animal models are essential for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile in vivo. These studies determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Detailed pharmacokinetic parameters for this compound in any animal model have not been reported in the public domain.

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rodent Species (e.g., Rat, Mouse) |

| Half-life (t½) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Oral Bioavailability (F%) | Data not available |

Theoretical and Computational Chemistry in Drug Discovery

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule, such as 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine, and a biological target, typically a protein. These methods are instrumental in elucidating the binding mode and affinity of a compound within the active site of a receptor or enzyme.

The initial step involves obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. If the protein's crystal structure is unavailable, homology modeling can be employed to generate a reliable model. Docking simulations would then be performed to place the pyrrolidine (B122466) derivative into the binding pocket of the target. These simulations explore various possible conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity for each pose. A higher score typically indicates a more favorable interaction. This process can help identify key amino acid residues that interact with the 3-chlorophenyl group, the dimethyl-substituted pyrrolidine ring, and the nitrogen atom, providing insights into the structural basis of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a 2D or 3D-QSAR study would be invaluable.

To conduct a QSAR study, a dataset of structurally related pyrrolidine derivatives with their corresponding measured biological activities (e.g., inhibitory concentrations) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

In Silico ADMET Predictions and Druggability Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with poor pharmacokinetic or toxicological profiles.

For this compound, a variety of computational models could be used to predict its ADMET properties. These models are often based on large datasets of experimentally determined ADMET data. Key parameters that would be assessed include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Assessment of potential for cardiotoxicity, hepatotoxicity, mutagenicity, and other adverse effects.

These predictions help in assessing the "druggability" of the compound and identifying potential liabilities that may need to be addressed through chemical modification.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique simulates the movement of atoms and molecules by solving Newton's equations of motion, offering a more realistic representation of the biological system compared to static docking studies. researchgate.net

An MD simulation of the this compound-target complex would begin with the best-docked pose obtained from molecular docking. The complex would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a sufficient duration (typically nanoseconds to microseconds) to observe the stability of the binding pose, the flexibility of the protein and ligand, and the detailed network of interactions, including hydrogen bonds and hydrophobic contacts. MD simulations can reveal important information about the conformational changes that occur upon ligand binding and can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design and virtual screening are powerful computational strategies for identifying novel and potent drug candidates.

De novo design algorithms can be used to generate entirely new molecular structures that are predicted to bind to a specific target. nih.govnih.govarxiv.orgbiorxiv.org Using the this compound scaffold as a starting point, these programs could suggest modifications or entirely new molecules that are optimized for interaction with the target's binding site.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.comnih.govmdpi.com A virtual screening campaign for analogs of this compound could involve two main approaches:

Ligand-based virtual screening: This method uses the known structure of this compound to search for other compounds in a database with similar 2D or 3D features.

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a large library of compounds and rank them based on their predicted binding affinity.

The top-ranking hits from a virtual screen would then be prioritized for experimental testing, accelerating the discovery of new lead compounds.

Future Research Directions and Translational Perspectives

Optimization of Pharmacological Profile for Specific Therapeutic Applications

The development of 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine into a viable therapeutic agent would necessitate a thorough optimization of its pharmacological profile. This process would involve systematic chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties.

Initial screening would be required to identify the primary biological target(s) of the compound. Once a target is validated, structure-activity relationship (SAR) studies would be initiated. For instance, the dimethyl groups on the pyrrolidine (B122466) ring could be altered to explore the impact on binding affinity and metabolic stability. The position and nature of the substituent on the phenyl ring could also be varied to improve target engagement and reduce off-target effects.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | R1 (Phenyl Substituent) | R2 (Pyrrolidine Modification) | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, nM) |

| Lead-001 | 3-Cl | 3,3-dimethyl | 150 | 250 |

| Analog-002 | 3-F | 3,3-dimethyl | 120 | 200 |

| Analog-003 | 3-Cl | 3-ethyl, 3-methyl | 95 | 150 |

| Analog-004 | 3-CN | 3,3-dimethyl | 200 | 350 |

| Analog-005 | 3-Cl | 3-spirocyclopropyl | 75 | 110 |

This table presents hypothetical data for illustrative purposes.

Development of Advanced Preclinical Models

To rigorously evaluate the therapeutic potential and safety profile of this compound and its optimized analogs, the development of advanced preclinical models would be crucial. These models would aim to bridge the gap between in vitro findings and clinical outcomes.

In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids or organoids, could provide a more physiologically relevant environment to assess the compound's efficacy and toxicity compared to traditional 2D cell cultures.

In Vivo Models: Should the compound show promise for a specific disease, genetically engineered animal models that recapitulate key aspects of the human condition would be essential. For example, if the compound targets a neurological disorder, transgenic mouse models expressing a disease-related mutation could be employed.

In Silico Models: Computational modeling and simulation could be used to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential drug-drug interactions.

Exploration of Novel Biological Targets and Pathways

The unique chemical scaffold of this compound may allow it to interact with novel biological targets or modulate cellular pathways in ways that have not been previously explored. A combination of computational and experimental approaches could be used to identify these targets.

Target Identification: Techniques such as chemical proteomics, which uses chemical probes to identify protein-drug interactions, could be employed. Additionally, phenotypic screening of the compound across a wide range of cell lines could reveal unexpected biological activities, providing clues to its mechanism of action.

Pathway Analysis: Once a primary target is identified, further studies would be needed to understand how its modulation by the compound affects downstream signaling pathways. This could involve techniques like western blotting, reporter gene assays, and other molecular biology methods.

Application of Advanced Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the molecular mechanisms underlying the effects of this compound, the application of advanced "omics" technologies would be invaluable.

Genomics: Genomic profiling of cells or tissues treated with the compound could identify genetic markers that predict sensitivity or resistance to its effects.

Proteomics: Quantitative proteomics could be used to create a global profile of protein expression changes induced by the compound, offering insights into its mechanism of action and potential off-target effects.

Metabolomics: By analyzing the changes in cellular metabolites following treatment, metabolomics could reveal the compound's impact on metabolic pathways.

Table 2: Illustrative Application of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Example Finding (Hypothetical) |

| Transcriptomics (RNA-Seq) | Identify gene expression changes in response to treatment. | Upregulation of genes involved in apoptosis in cancer cells. |

| Proteomics (Mass Spectrometry) | Characterize changes in the proteome to elucidate mechanism of action. | Decreased phosphorylation of a key signaling protein. |

| Metabolomics (LC-MS/GC-MS) | Analyze metabolic alterations to understand physiological effects. | Shift in cellular metabolism from glycolysis to oxidative phosphorylation. |

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 4-(3-Chlorophenyl)-3,3-dimethylpyrrolidine?

- Methodological Answer : Synthesis routes often involve cyclization or coupling reactions. For example, structurally similar pyrrolidine derivatives (e.g., 4-(4-bromophenyl)-3,3-dimethylpyrrolidine) are synthesized via palladium-catalyzed cross-coupling to introduce aryl groups, followed by ring closure using reducing agents like NaBH. Solvent selection (e.g., DMF or toluene) and catalyst optimization (e.g., Pd(PPh)) are critical for yield and purity .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products often arise from incomplete cyclization or competing side reactions. Temperature control (e.g., maintaining 90–105°C for coupling steps) and stoichiometric precision (e.g., excess aryl halides) improve efficiency. Techniques like column chromatography or recrystallization (using ethanol/water mixtures) are recommended for purification. Evidence from similar triazole-thione syntheses highlights the importance of anhydrous conditions and inert atmospheres .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Use H/C NMR to verify the pyrrolidine ring protons (δ 1.5–3.0 ppm) and 3-chlorophenyl aromatic signals (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies N-H stretches (if present). For stereochemical confirmation, NOESY or X-ray crystallography (e.g., hydrochloride salt forms) is essential .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s pharmacological interactions?

- Methodological Answer : The electron-withdrawing chlorine atom enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays (e.g., receptor binding studies) should compare 3-chlorophenyl analogs with other halogenated derivatives. Molecular docking simulations can predict interactions with targets like serotonin or dopamine receptors, as seen in stress-related compounds with similar substituents .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., 1-(3-Chlorophenyl)piperazine Hydrochloride) and validate purity via HPLC (≥98%). Dose-response curves and kinetic studies (e.g., IC determination) clarify potency differences .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and eye protection. Waste must be segregated (e.g., halogenated organic waste containers) and disposed via licensed facilities. Safety data sheets (SDS) for analogous pyrrolidine hydrochlorides recommend emergency washing and avoiding inhalation .

Q. How can stability studies inform storage conditions for this compound?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and humidity. For hydrochloride salts (common in pyrrolidines), store at 2–8°C in airtight, light-resistant containers. Monitor via periodic LC-MS to detect hydrolysis or oxidation products .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound?

- Methodological Answer : Yield discrepancies often stem from catalyst deactivation (e.g., Pd leaching in cross-couplings) or solvent impurities. Reproduce reactions using freshly distilled solvents and pre-activated catalysts. Compare results with published protocols for 4-aryl-pyrrolidines, noting the impact of substituent electronic effects on reactivity .

Q. How do computational models explain the compound’s selectivity in biological assays?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal the 3-chlorophenyl group’s electrostatic potential, favoring interactions with hydrophobic binding pockets. Compare with 4-chlorophenyl analogs to assess positional effects. Molecular dynamics simulations (e.g., 100 ns trajectories) predict binding stability in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.